molecular formula C10H12ClN3 B3059709 [(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1185297-14-6

[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B3059709
CAS No.: 1185297-14-6
M. Wt: 209.67 g/mol
InChI Key: GTZSJEAUQHIVRW-UHFFFAOYSA-N
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Description

[(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H11N3•2HCl. It is a solid substance that is often used in biochemical research and various industrial applications. The compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmacological studies .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various targets, such as leishmania major pteridine reductase 1 (lmptr1) and epidermal growth factor receptor (EGFR) . These targets play crucial roles in cellular processes, including cell growth and differentiation.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been shown to inhibit the flt3-itd and bcr-abl pathways , which are involved in cell proliferation and survival. The compound may affect similar pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have shown cytotoxic efficiency with ic50 values ranging from 0426 to 4943 μM . This suggests that the compound may have a similar cytotoxic effect on cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of 3-phenyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the purity and stability of the compound, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

[(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, amine derivatives, and substituted pyrazoles. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

[(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

[(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

(5-phenyl-1H-pyrazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZSJEAUQHIVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-14-6
Record name 1H-Pyrazole-4-methanamine, 3-phenyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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